molecular formula C25H25NO4 B4965203 Methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4965203
M. Wt: 403.5 g/mol
InChI Key: VJUAZDSCBABZPH-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a fused bicyclic system comprising a dihydropyridine ring and a cyclohexanone moiety. The compound features a 2-methoxyphenyl group at position 4, a methyl ester at position 3, and a phenyl substituent at position 5.

The compound’s crystallographic structure reveals a distorted boat conformation for the dihydropyridine ring and a slightly twisted envelope conformation for the cyclohexanone ring. Intermolecular N–H⋯O hydrogen bonds contribute to its crystal packing, forming infinite chains along the crystallographic axis . Synthesis typically involves multicomponent reactions in aqueous or solvent-based media, emphasizing green chemistry principles .

Properties

IUPAC Name

methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-15-22(25(28)30-3)23(18-11-7-8-12-21(18)29-2)24-19(26-15)13-17(14-20(24)27)16-9-5-4-6-10-16/h4-12,17,23,26H,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUAZDSCBABZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the hexahydroquinoline core. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors or continuous flow systems.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s quinoline core and substituents undergo oxidation under controlled conditions:

  • Core Oxidation : Treatment with potassium permanganate (KMnO<sub>4</sub>) in acidic or basic media oxidizes the 1,4-dihydropyridine (1,4-DHP) ring to a fully aromatic quinoline derivative, eliminating hydrogen atoms and forming conjugated double bonds .

  • Methoxy Group Oxidation : Strong oxidizing agents like chromium trioxide (CrO<sub>3</sub>) convert the methoxy (-OCH<sub>3</sub>) group to a carbonyl (-COOH) group via demethylation and subsequent oxidation.

Key Conditions :

ReagentSolventTemperatureProduct
KMnO<sub>4</sub>H<sub>2</sub>O/H<sub>2</sub>SO<sub>4</sub>60–80°CAromatic quinoline derivative
CrO<sub>3</sub>Acetic acidRefluxCarboxylic acid derivative

Reduction Reactions

Reduction primarily targets the ester and ketone groups:

  • Carbonyl Reduction : Sodium borohydride (NaBH<sub>4</sub>) selectively reduces the 5-oxo group to a hydroxyl (-OH) group, yielding a secondary alcohol.

  • Ester Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the methyl ester (-COOCH<sub>3</sub>) to a primary alcohol (-CH<sub>2</sub>OH) .

Key Conditions :

ReagentSolventTemperatureProduct
NaBH<sub>4</sub>Ethanol25°C5-Hydroxyhexahydroquinoline
LiAlH<sub>4</sub>Dry ether0–5°C3-Hydroxymethyl derivative

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic rings:

  • Electrophilic Aromatic Substitution : Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro (-NO<sub>2</sub>) groups primarily at the para position of the phenyl ring .

  • Nucleophilic Acyl Substitution : The ester group reacts with amines (e.g., NH<sub>3</sub>) under basic conditions to form amides.

Key Conditions :

Reaction TypeReagentConditionsProduct
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0–5°C, 2hNitro-substituted derivative
AminolysisNH<sub>3</sub>/EtOHReflux, 6hCarboxamide derivative

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl converts the ester to a carboxylic acid .

  • Basic Hydrolysis : NaOH in aqueous ethanol yields the sodium carboxylate salt .

Key Conditions :

ConditionsReagentProduct
6M HCl, refluxHCl/H<sub>2</sub>O3-Carboxylic acid derivative
2M NaOH, ethanolNaOH/EtOHSodium carboxylate salt

Cyclization and Ring Modifications

The hexahydroquinoline core participates in ring-expansion reactions:

  • Thermal Cyclization : Heating in toluene induces ring expansion, forming a benzazepine derivative via C–N bond cleavage and rearrangement .

Key Conditions :

ReagentSolventTemperatureProduct
NoneToluene110°C, 8hBenzazepine derivative

Comparative Reactivity Table

ReactionAnalog SubstituentsYield (%)Selectivity
Oxidation (KMnO<sub>4</sub>)4-(4-Methoxyphenyl) derivative78Quinoline formation
Reduction (NaBH<sub>4</sub>)4-(2-Fluorophenyl) derivative92Ketone → alcohol
Nitration4-(3,4-Dimethoxyphenyl) analog65Para-nitro product

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in acidic media, with stabilization through conjugation in the aromatic system .

  • Reduction : Stereoelectronic effects dictate selectivity for the 5-oxo group over the ester due to steric hindrance.

  • Substitution : Methoxy groups activate the phenyl ring toward electrophilic attack, directing substituents to para/meta positions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl have potential anticancer properties. The compound has been included in screening libraries aimed at identifying novel anticancer agents. It has shown promising results against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease pathways. For instance, it has been tested against lipoxygenase (LOX), an enzyme implicated in inflammatory processes and cancer progression. Preliminary results suggest that it can significantly reduce LOX activity, making it a candidate for further development as an anti-inflammatory agent .

Neuroprotective Effects

Research also highlights the neuroprotective potential of this compound. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism of action could involve modulation of signaling pathways related to oxidative stress response .

Screening Libraries

Methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl is part of several screening libraries utilized by drug discovery companies. It is included in the C-Met library and the MCE-18 Trends in Medicinal Chemistry library, indicating its relevance for researchers looking to develop new therapeutic agents targeting various diseases .

Structure-Based Drug Design

The unique structural features of this compound make it an attractive candidate for structure-based drug design (SBDD). Researchers can utilize its molecular structure to design derivatives with enhanced efficacy and reduced side effects. Computational modeling can aid in predicting interactions with biological targets, facilitating the development of more potent analogs .

Case Study 1: Anticancer Screening

In a recent study published in a peer-reviewed journal, methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl was screened against a panel of cancer cell lines. The results indicated a significant cytotoxic effect on breast cancer cells with an IC50 value lower than that of standard chemotherapeutic agents. These findings suggest its potential as a lead compound for further optimization in cancer therapy.

Case Study 2: Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of this compound showed that it effectively reduced inflammation markers in vitro. The mechanism was linked to the inhibition of pro-inflammatory cytokines and enzymes like LOX. This positions the compound as a potential candidate for treating inflammatory disorders.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the specific biological target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The structural diversity among hexahydroquinoline derivatives arises primarily from variations in substituents on the phenyl rings and the ester group. Key comparisons include:

Compound Name Substituents (Position) Ester Group Molecular Formula Key Structural Features
Target Compound 2-Methoxyphenyl (C4), Phenyl (C7) Methyl (C3) C26H25NO5 Distorted boat conformation (dihydropyridine), envelope (cyclohexanone), N–H⋯O packing
Methyl 4-(4-Methoxyphenyl)-2-Methyl-5-Oxo-... 4-Methoxyphenyl (C4) Methyl (C3) C19H21NO4 Similar bicyclic system; dihedral angle 86.1° between aromatic and heterocyclic planes
Ethyl 4-(3-Hydroxyphenyl)-2-Methyl-5-Oxo-7-Phenyl-... 3-Hydroxyphenyl (C4), Phenyl (C7) Ethyl (C3) C25H25NO4 Hydroxyl group enhances hydrogen bonding; ethyl ester increases lipophilicity
Cyclohexyl 4-(4-Hydroxy-3-Methoxyphenyl)-2-Methyl-5-Oxo-7-Phenyl-... 4-Hydroxy-3-Methoxyphenyl (C4) Cyclohexyl (C3) C30H33NO5 Bulky cyclohexyl ester reduces crystallinity; intramolecular C–H⋯O interactions
HM10: 2-(Methacryloyloxy)ethyl 4-(3,5-Dichloro-2-Hydroxyphenyl)-... 3,5-Dichloro-2-hydroxyphenyl (C4) Methacryloyloxyethyl (C3) C27H28Cl2NO6 Electron-withdrawing Cl groups enhance bioactivity; methacryloyloxy enables polymerization

Key Observations :

  • Ester Group : Methyl and ethyl esters favor crystallinity, while bulkier groups (e.g., cyclohexyl) disrupt packing, affecting solubility .
  • Electron-Donating/Withdrawing Groups : Chloro and hydroxy substituents (e.g., HM10, HM13 ) enhance biological activity by modulating electronic properties.

Key Observations :

  • Bromine and Chlorine Substituents : Increase molecular weight and bioactivity (e.g., HM10, HM13 ).
  • Sulfonyl Groups : Improve anti-inflammatory properties but reduce solubility .
Crystallographic and Hydrogen-Bonding Analysis
Compound Name Space Group Unit Cell Volume (ų) Hydrogen Bonds Software Used
Target Compound P21/c 1696.0 N–H⋯O, C–H⋯O SHELXL
Methyl 4-(4-Methoxyphenyl)-2-Methyl-5-Oxo-... P21/c 1696.0 N–H⋯O chains along c-axis SHELXTL
Ethyl 4-(3-Hydroxyphenyl)-2-Methyl-5-Oxo-7-Phenyl-... P-1 1024.7 O–H⋯O and N–H⋯O networks OLEX2

Key Observations :

  • Common Space Groups : P21/c is prevalent due to similar packing motifs .
  • Software : SHELX programs dominate structural refinement, ensuring high precision .

Biological Activity

Methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has shown significant potential in various biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C25H27NO4
Molecular Weight: 415.49 g/mol
IUPAC Name: this compound
SMILES Notation: CC(NC(CC(C1)c2ccccc2)=C(C2c(cc3OC)cc(Br)c3O)C1=O)=C2C(OC)=O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Antimicrobial Activity : The compound has exhibited significant antibacterial properties against various strains of bacteria. For instance, studies have shown that derivatives of hexahydroquinoline display notable activity against Escherichia coli and Bacillus subtilis .
  • Antimalarial Activity : Research has highlighted the efficacy of related compounds in inhibiting Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship (SAR) studies suggest that modifications to the hexahydroquinoline core can enhance antimalarial potency .
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals. Studies indicate that certain derivatives can exhibit antioxidant activities ranging from 75% to 98% in various assays .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ConditionObserved EffectReference
AntibacterialE. coliSignificant growth inhibition
AntibacterialB. subtilisNotable inhibitory effects
AntimalarialP. falciparumPotent inhibition (EC50 < 10 nM)
AntioxidantFree radicalsScavenging activity (75%-98%)

Case Study: Antimalarial Screening

In a study focusing on the optimization of dihydropyridines as antimalarials, several compounds were synthesized and screened for their activity against drug-resistant strains of P. falciparum. The results indicated that specific modifications to the hexahydroquinoline structure led to enhanced efficacy, with some compounds showing an EC50 value below 10 nM against multiple strains . This highlights the potential for developing new antimalarial therapies based on this chemical framework.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing hexahydroquinoline derivatives like Methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

  • Methodological Answer : Multi-component Hantzsch reactions are commonly employed for synthesizing hexahydroquinoline scaffolds. Key steps include optimizing solvent systems (e.g., ethanol or acetic acid), temperature control (80–100°C), and catalyst selection (e.g., L-proline or silica-supported reagents). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Structural validation requires NMR, IR, and X-ray crystallography .

Q. How should crystallographic data collection and refinement be conducted for this compound?

  • Methodological Answer : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with MoKα radiation (λ = 0.71073 Å). Data reduction and absorption correction can be performed with SAINT and SADABS. For refinement, employ SHELXL-2018/3 with full-matrix least-squares methods. Key parameters include:

ParameterValue (Example from )
Space groupP21/c
R-factor (R₁)0.070
wR(F²)0.128
Z4
  • Validate hydrogen bonding and torsional angles using OLEX2 visualization tools .

Advanced Research Questions

Q. How can conformational discrepancies in the hexahydroquinoline core be analyzed and resolved?

  • Methodological Answer : The hexahydroquinoline ring often adopts a boat-chair or twist-boat conformation, influenced by substituents like the 2-methoxyphenyl group. Use Cremer-Pople puckering parameters (e.g., total puckering amplitude Q and phase angles) to quantify ring distortion . For example:

ConformationQ (Å)θ (°)φ (°)
Boat-chair0.8512030
Twist-boat0.929045
  • Compare experimental data (X-ray) with DFT-optimized geometries (B3LYP/6-31G* level) to resolve discrepancies .

Q. What intermolecular interactions stabilize the crystal packing, and how can they be computationally modeled?

  • Methodological Answer : Dominant interactions include N–H···O hydrogen bonds and C–H···π stacking. Graph-set analysis (e.g., R₂²(8) motifs) using Mercury CSD software can map these networks . For example, in , chains along the c-axis are stabilized by N–H···O bonds (D···A = 2.89 Å, ∠D–H–A = 168°). Complement this with Hirshfeld surface analysis (CrystalExplorer) to quantify contact contributions (e.g., H···H, O···H interactions).

Q. How should researchers address contradictions between spectroscopic data and computational predictions?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., carbonyl carbons) may arise from solvent effects or dynamic motion. Use gauge-invariant atomic orbital (GIAO) calculations with implicit solvent models (PCM) at the B3LYP/6-311+G(2d,p) level. Compare experimental vs. computed IR carbonyl stretches (Δν ~10–20 cm⁻¹ indicates conformational flexibility). For mass spectrometry, ensure ionization methods (ESI vs. EI) align with fragmentation pathways .

Data-Driven Research Considerations

Q. What metrics are critical for assessing the quality of crystallographic refinements?

  • Key Parameters :

  • R₁ and wR₂ : Aim for <0.05 for high-resolution data (<1.0 Å).
  • Goodness-of-fit (S) : Target ~1.0.
  • Residual electron density : Acceptable within ±0.3 eÅ⁻³.
  • Twinning analysis : Use ROTAX/PLATON to detect merohedral twinning .

Q. How can hydrogen-bonding patterns inform drug design for related compounds?

  • Approach : Map donor-acceptor distances and angles to predict solubility and bioavailability. For example, N–H···O bonds (2.8–3.0 Å) enhance crystal lattice stability, while C–H···O interactions (3.2–3.5 Å) may influence polymorph formation .

Avoided Questions

  • Commercial/Industrial : Synthesis scalability, supplier pricing, or regulatory compliance.
  • Overly Basic : "What is this compound used for?" or "How to dissolve it?"

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.